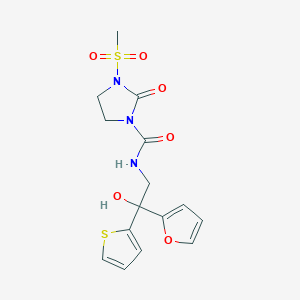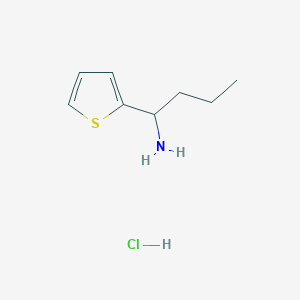![molecular formula C15H13F3N4O3S B2574993 2-Methoxy-N-((7-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzolsulfonamid CAS No. 1903780-84-6](/img/structure/B2574993.png)
2-Methoxy-N-((7-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F3N4O3S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben eine Reihe neuartiger Triazolo[4,3-a]pyrazinderivate, einschließlich dieser Verbindung, synthetisiert und ihre antibakterielle Aktivität bewertet . Diese Derivate wurden mit Methoden wie der Kernresonanzspektroskopie und der Massenspektrometrie charakterisiert.
- Angesichts des dringenden Bedarfs an neuen antimikrobiellen Wirkstoffen könnten Verbindungen wie diese eine Rolle bei der Bekämpfung von Infektionskrankheiten spielen .
- Stickstoffheterocyclen dienen häufig als Grundgerüst für biologisch aktive Verbindungen und Medikamente .
- Die an Prozessen im Zusammenhang mit dem parasitären Wachstum beteiligten Zielstrukturen könnten durch Verbindungen wie diese gehemmt werden .
Antibakterielle Aktivität
Behandlung von Infektionskrankheiten
Stickstoffhaltige Heterocyclen
Hemmung des parasitären Wachstums
Design von energiereichen Materialien
Wirkmechanismus
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially altering cellular processes and leading to the observed biological effects of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that this compound affects multiple pathways. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.
Result of Action
The compound’s interaction with various enzymes and receptors suggests that it could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S/c1-25-11-4-2-3-5-12(11)26(23,24)19-9-14-21-20-13-8-10(15(16,17)18)6-7-22(13)14/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXMESKETCPTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)
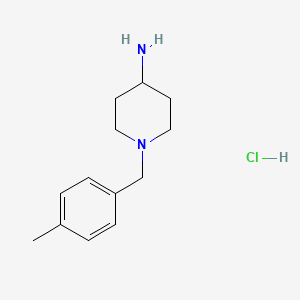

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)

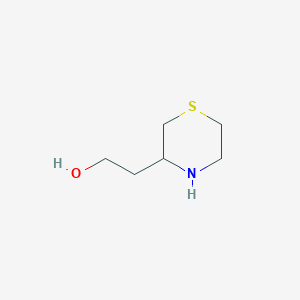
![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
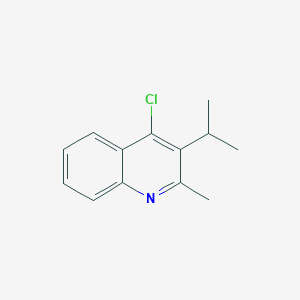
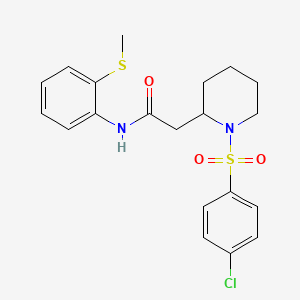
![N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2574929.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)
